BRD4-BD1 Affinity Comparison
Bet-IN-15 inhibits BRD4-BD1 with an IC50 of 0.64 nM, which is approximately 1,234-fold more potent than I-BET151 (IC50: ~790 nM), approximately 144- to 175-fold more potent than OTX015 (IC50 range: 92-112 nM), and approximately 51-fold more potent than (+)-JQ1 (BRD4-BD1 IC50: ~33 nM in AlphaScreen assay). This quantitative potency advantage enables robust target engagement at substantially lower compound concentrations .
| Evidence Dimension | BRD4 bromodomain 1 (BD1) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.64 nM |
| Comparator Or Baseline | I-BET151: ~790 nM; OTX015: 92-112 nM; (+)-JQ1: ~33 nM |
| Quantified Difference | Bet-IN-15 is 51× to 1,234× more potent |
| Conditions | Cell-free biochemical assay (TR-FRET for I-BET151, OTX015; AlphaScreen for (+)-JQ1); cross-study comparison |
Why This Matters
Higher binding potency at lower concentrations reduces compound consumption per experiment and minimizes solvent exposure artifacts in cell-based assays.
